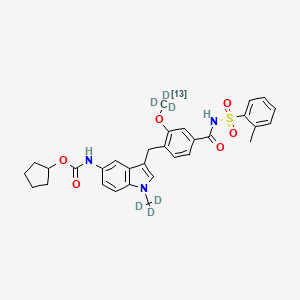
Tubulin inhibitor 17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin inhibitor 17 is a compound that targets tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Tubulin inhibitors, such as this compound, are widely studied for their potential use in cancer therapy due to their ability to disrupt microtubule dynamics and inhibit cell proliferation .
Vorbereitungsmethoden
The synthesis of Tubulin inhibitor 17 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure the compound’s quality and consistency .
Analyse Chemischer Reaktionen
Tubulin inhibitor 17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Wissenschaftliche Forschungsanwendungen
Tubulin inhibitor 17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study microtubule dynamics and the effects of tubulin inhibition on cellular processes. In biology, it is used to investigate the role of microtubules in cell division and intracellular transport. In medicine, this compound is studied for its potential use in cancer therapy, as it can inhibit the proliferation of cancer cells by disrupting microtubule formation. Additionally, it has applications in the development of nanoparticle drug delivery systems and vascular disrupting agents .
Wirkmechanismus
The mechanism of action of Tubulin inhibitor 17 involves binding to tubulin and disrupting the polymerization of microtubules. This disruption prevents the formation of the mitotic spindle, which is essential for cell division. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to cell death. This compound targets specific binding sites on tubulin, such as the colchicine binding site, and induces conformational changes that inhibit microtubule growth .
Vergleich Mit ähnlichen Verbindungen
Tubulin inhibitor 17 is unique compared to other tubulin inhibitors due to its specific binding affinity and mechanism of action. Similar compounds include colchicine, paclitaxel, vinblastine, and docetaxel. Colchicine binds to the colchicine binding site on tubulin and prevents microtubule polymerization, similar to this compound. Paclitaxel and docetaxel, on the other hand, stabilize microtubules and prevent their depolymerization. Vinblastine promotes microtubule depolymerization by binding to a different site on tubulin. The uniqueness of this compound lies in its ability to overcome drug resistance and its potential for use in combination therapies .
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-methylquinolin-5-amine |
InChI |
InChI=1S/C17H16N2O/c1-19(13-8-10-14(20-2)11-9-13)17-7-3-6-16-15(17)5-4-12-18-16/h3-12H,1-2H3 |
InChI-Schlüssel |
DJZCMGXEUASAGY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C2=CC=CC3=C2C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


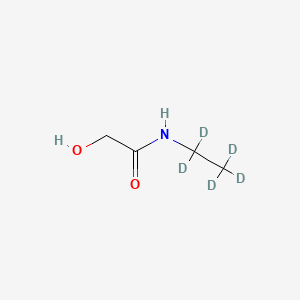
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
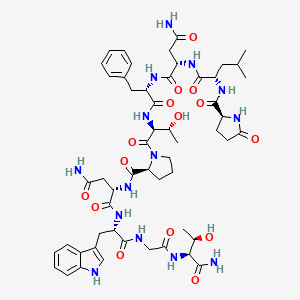

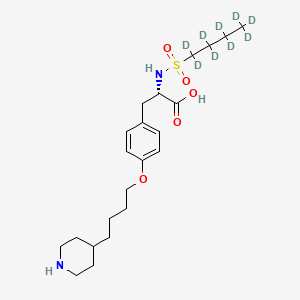
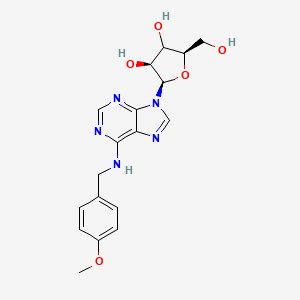
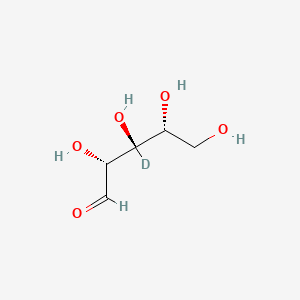
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)



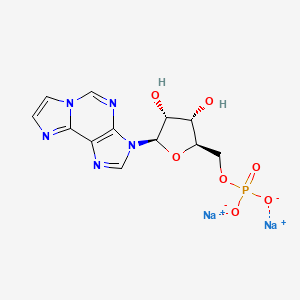
![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
